

X-ray crystallography of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

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Compound of Interest

Compound Name: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

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An indispensable tool in drug discovery and development, the precise structural elucidation of pharmaceutical intermediates is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of X-ray crystallography alongside alternative spectroscopic techniques for the structural characterization of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**, a key chiral intermediate in the synthesis of various bioactive molecules, including the side chain of the anticancer drug paclitaxel.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for structural characterization depends on a variety of factors, including the nature of the sample, the level of detail required, and the specific questions being addressed. Below is a comparative summary of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**.

Feature	X-ray Crystallography	NMR Spectroscopy	Mass Spectrometry	FTIR Spectroscopy
Primary Information	Precise 3D molecular structure, stereochemistry, crystal packing	Connectivity, relative stereochemistry, solution conformation	Molecular weight, elemental composition, fragmentation pattern	Presence of functional groups
Sample Requirement	High-quality single crystal	~1-10 mg dissolved in a suitable deuterated solvent	Microgram to nanogram quantities	Milligram quantities, solid or solution
Analysis Time	Hours to days	Minutes to hours	Minutes	Minutes
Key Advantage	Unambiguous determination of absolute stereochemistry	Provides information on dynamic processes in solution	High sensitivity and determination of molecular formula	Rapid and non-destructive
Limitation	Requires a suitable single crystal, which can be difficult to grow	Can be complex to interpret for conformational analysis	Does not provide stereochemical information	Limited structural detail

Quantitative Data Comparison

While specific experimental data for the X-ray crystallography of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone** is not publicly available, the following table provides expected and typical data that would be obtained and compared with alternative techniques.

Parameter	X-ray Crystallography (Expected)	^1H & ^{13}C NMR (Typical)	EI-MS (Typical)	FTIR (Typical)
Stereochemistry	Absolute (R,S) configuration determined	Relative stereochemistry from coupling constants (J-values)	Not directly determined	Not determined
Key Data Points	Unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, torsion angles	Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effects (NOEs)	Molecular ion peak (m/z), fragmentation peaks	Vibrational frequencies (cm^{-1})
Example Data	e.g., Space Group P2 ₁ , a=X Å, b=Y Å, c=Z Å, $\beta=\gamma^\circ$	e.g., ^1H NMR (CDCl_3 , 400 MHz): δ 7.2-7.4 (m, 5H, Ar-H), 5.1 (d, J=X Hz, 1H, H4), 4.2 (dd, J=X, Y Hz, 1H, H3), 3.0 (br s, 1H, OH), 2.8 (br s, 1H, NH)	e.g., M^+ at m/z 163, fragments at m/z 134, 105, 77	e.g., $\sim 3400\text{ cm}^{-1}$ (O-H), $\sim 3200\text{ cm}^{-1}$ (N-H), $\sim 1750\text{ cm}^{-1}$ (C=O, β -lactam)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

X-ray Crystallography

- Crystal Growth: Single crystals of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone** are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethyl

acetate/hexane or methanol/water, at a constant temperature.

- **Data Collection:** A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and diffraction images are collected at various orientations.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used, and a larger number of scans are typically required. 2D NMR experiments like COSY and HSQC can be performed to aid in structure elucidation.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

FTIR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a solution or a thin film.
- **Data Acquisition:** The sample is placed in the infrared beam of an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

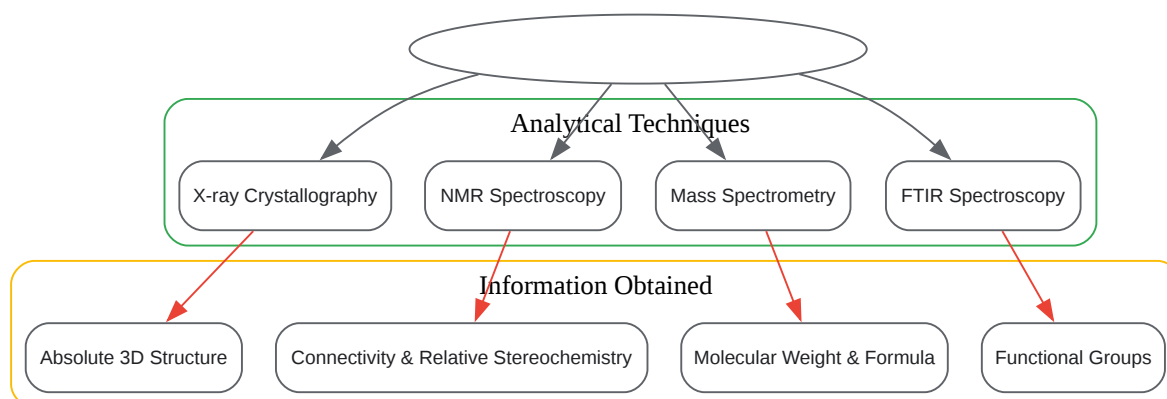
Visualizations

To further clarify the experimental workflow and the relationship between the analytical techniques, the following diagrams are provided.



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Experimental workflow for X-ray crystallography.



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Comparison of information from different analytical techniques.

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